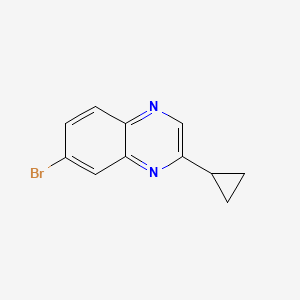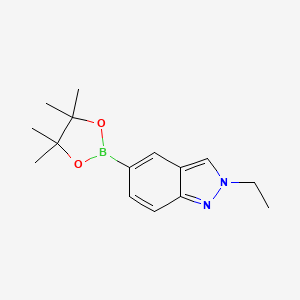
4,6-dichloro-N,N-dimethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dichloro-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C8H8Cl2N2O It is a derivative of nicotinamide, where two chlorine atoms are substituted at the 4th and 6th positions of the pyridine ring, and the amide nitrogen is dimethylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N,N-dimethylnicotinamide typically involves the chlorination of N,N-dimethylnicotinamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where N,N-dimethylnicotinamide is treated with thionyl chloride, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Análisis De Reacciones Químicas
Types of Reactions
4,6-dichloro-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of amide derivatives, while oxidation may produce corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
4,6-dichloro-N,N-dimethylnicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4,6-dichloro-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The chlorine atoms and the dimethylated amide group play crucial roles in its binding affinity and activity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-N,N-dimethylnicotinamide
- 2-Chloro-N-methylnicotinamide
- N-benzyl-5-chloro-4-hydroxy-2,6-dimethylnicotinamide
Uniqueness
4,6-dichloro-N,N-dimethylnicotinamide is unique due to the specific positioning of the chlorine atoms and the dimethylation of the amide nitrogen
Propiedades
Fórmula molecular |
C8H8Cl2N2O |
|---|---|
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
4,6-dichloro-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)5-4-11-7(10)3-6(5)9/h3-4H,1-2H3 |
Clave InChI |
BRDLQNKUQPJTHL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CN=C(C=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)





![2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13992551.png)
